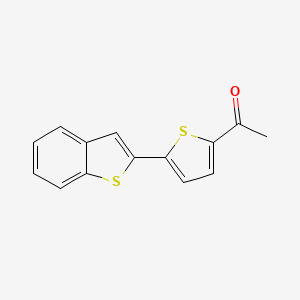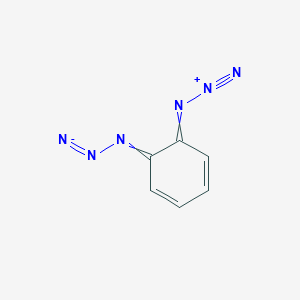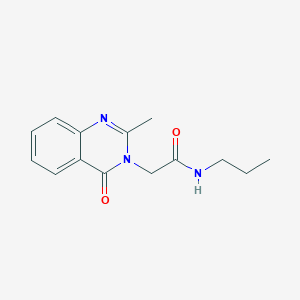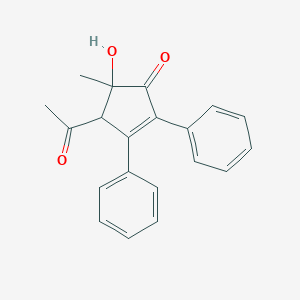
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is a complex organic compound with a unique structure that includes both aromatic and cyclopentene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of acetophenone derivatives with cyclopentanone under acidic or basic conditions, followed by oxidation and cyclization steps. Specific reagents and catalysts such as sulfuric acid, sodium hydroxide, or palladium on carbon may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
The major products formed from these reactions include various substituted cyclopentenes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethylacetophenone: Similar in structure but lacks the cyclopentene ring.
2-Acetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone: Contains a cyclohexanone ring instead of a cyclopentene ring.
4-Hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate: Another structurally related compound with different functional groups.
Uniqueness
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
88964-78-7 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H18O3/c1-13(21)18-16(14-9-5-3-6-10-14)17(19(22)20(18,2)23)15-11-7-4-8-12-15/h3-12,18,23H,1-2H3 |
InChI Key |
NBWQVUBQJGOJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=C(C(=O)C1(C)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


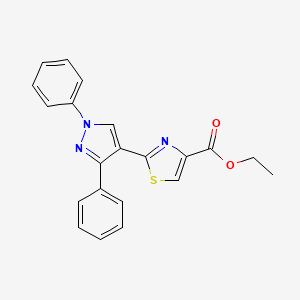
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
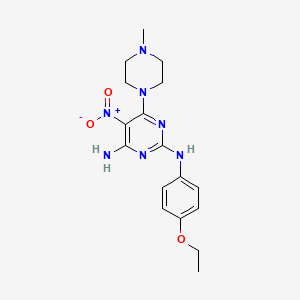
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
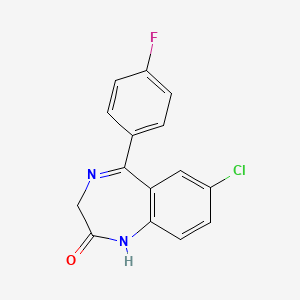
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
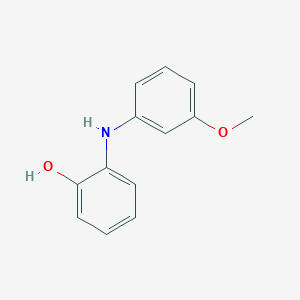
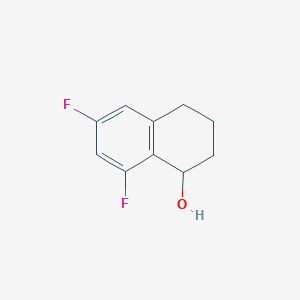

![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
